molecular formula C12H14O B8701335 1,2,3,4,4a,9b-Hexahydrodibenzofuran CAS No. 13524-79-3

1,2,3,4,4a,9b-Hexahydrodibenzofuran

Cat. No. B8701335
CAS RN: 13524-79-3
M. Wt: 174.24 g/mol
InChI Key: KVOWHNFGJJGLPP-UHFFFAOYSA-N
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Description

1,2,3,4,4a,9b-Hexahydrodibenzofuran is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4,4a,9b-Hexahydrodibenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4,4a,9b-Hexahydrodibenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

13524-79-3

Product Name

1,2,3,4,4a,9b-Hexahydrodibenzofuran

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1,2,3,4,4a,9b-hexahydrodibenzofuran

InChI

InChI=1S/C12H14O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,10,12H,2,4,6,8H2

InChI Key

KVOWHNFGJJGLPP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C3=CC=CC=C3O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.0 g (27.0 mmol) of ethyltriphenylphosphonium bromide are initially introduced in 100 ml of THF, and 2.98 g (26.0 mmol) of potassium tert-butoxide in 40 ml of THF are added at −5° C. After 1 h at this temperature, 6.50 g (24.6 mmol) of (±)-(3R*, 4aR*, 9bS*)-7-ethoxy-6-fluoro-1,2,3,4,4a,9b-hexahydrodibenzofuran-3-carbaldehyde as a solution in 60 ml of THF are added dropwise, and the batch is stirred at room temperature for 2 h. The reaction solution is hydrolysed using water and acidified using 2 N HCl. The mixture is extracted with MTBE, and the combined organic phases are dried using sodium sulfate. The crude product remaining after removal of the solvents is filtered adsorptively (SiO2, toluene), and the filtrate is concentrated to dryness. Recrystallisation of the residue from methanol gives (±)-(3R*, 4aR*, 9bS*)-7-ethoxy-6-fluoro-3-propenyl)-1,2,3,4,4a,9b-hexahydrodibenzofuran as E/Z isomer mixture.
Quantity
2.98 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
7-ethoxy-6-fluoro-1,2,3,4,4a,9b-hexahydrodibenzofuran-3-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 g
Type
catalyst
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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